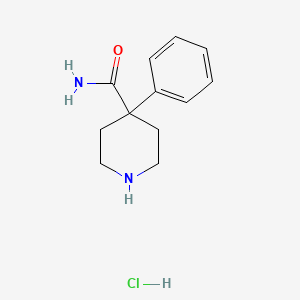









|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([C:14]([NH2:16]=O)=[O:15])[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)(=O)C.[ClH:28]>C(OCC)(=O)C.[Pd]>[ClH:28].[C:18]1([C:11]2([C:14]([NH2:16])=[O:15])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:5.6|
|


|
Name
|
1-benzyl-4-phenylpiperidine-4-carboxylic acid amide N-oxide
|
|
Quantity
|
529 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)[NH2]=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Flush the autoclave with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
charge with 255 psi of hydrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the pressure above 100 psi
|
|
Type
|
CUSTOM
|
|
Details
|
When hydrogen consumption ceases
|
|
Type
|
CUSTOM
|
|
Details
|
flush the autoclave with nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
remove the catalyst
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the filtrate invacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
to give solid
|
|
Type
|
CUSTOM
|
|
Details
|
Collect the solid
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
WASH
|
|
Details
|
rinse with ethyl acetate, and air
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C1(CCNCC1)C(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |